
Leucylarginylproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucylarginylproline is a tripeptide compound composed of the amino acids leucine, arginine, and proline. It is known for its role as an inhibitor of the angiotensin-converting enzyme (ACE), with an IC50 value of 0.27 μM . This compound has garnered attention due to its potential therapeutic applications, particularly in the regulation of blood pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Leucylarginylproline can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, typically protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Leucylarginylproline primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in reactions typical of its constituent amino acids, such as:
Oxidation: The arginine residue can undergo oxidation to form various derivatives.
Reduction: Reduction reactions can modify the proline residue.
Substitution: Amino acid residues can be substituted to create analogs of this compound.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used in peptide synthesis.
Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or dithiothreitol for reduction reactions.
Major Products
The major products of these reactions include various analogs and derivatives of this compound, which can be used to study structure-activity relationships and optimize therapeutic efficacy.
Applications De Recherche Scientifique
Leucylarginylproline has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and enzymatic studies.
Biology: Studied for its role in regulating blood pressure and its interactions with ACE.
Medicine: Investigated for its potential as an antihypertensive agent and its effects on cardiovascular health.
Industry: Utilized in the development of peptide-based therapeutics and as a reference compound in analytical methods.
Mécanisme D'action
Leucylarginylproline exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, this compound helps lower blood pressure and alleviate hypertension .
Comparaison Avec Des Composés Similaires
Similar Compounds
Captopril: Another ACE inhibitor with a different structure but similar antihypertensive effects.
Enalapril: A prodrug that is converted to its active form, enalaprilat, which inhibits ACE.
Lisinopril: A long-acting ACE inhibitor used in the treatment of hypertension and heart failure.
Uniqueness
Leucylarginylproline is unique due to its specific tripeptide structure, which allows for targeted inhibition of ACE with high potency. Its peptide nature also offers potential advantages in terms of specificity and reduced side effects compared to small-molecule inhibitors.
Propriétés
IUPAC Name |
1-[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMVEYRWAWIOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid;methane](/img/structure/B10799631.png)
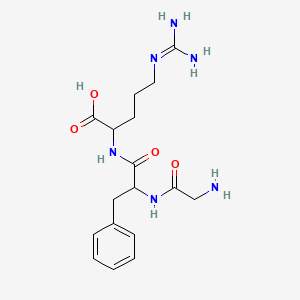
![2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide](/img/structure/B10799643.png)
![[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium](/img/structure/B10799651.png)
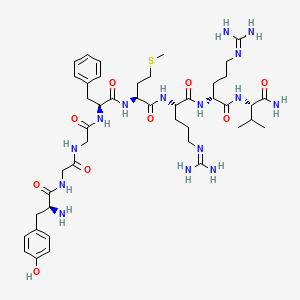
![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B10799664.png)
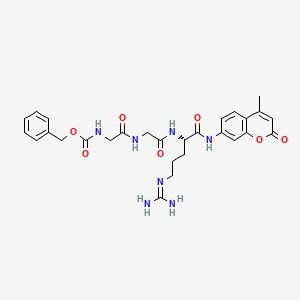
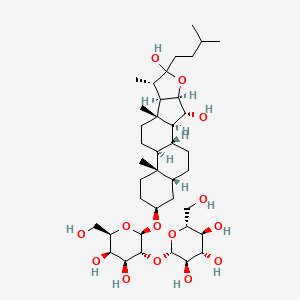
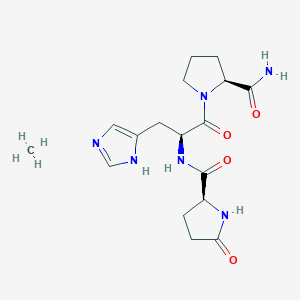


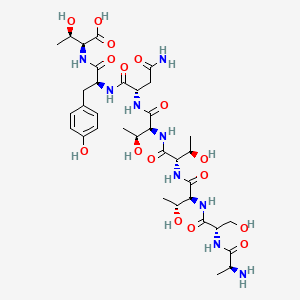
![(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B10799718.png)

